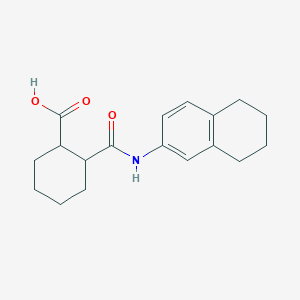![molecular formula C20H19BrN4O3S B269648 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it has been reported that this compound may act as an inhibitor of certain enzymes, such as tyrosine kinase and topoisomerase.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione may have biochemical and physiological effects. For example, this compound has been reported to have anti-cancer activity and may also have anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is that more research is needed to fully understand its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for research on 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Investigation of the potential side effects of this compound.
3. Development of new drugs based on the structure of this compound.
4. Examination of the potential use of this compound in the treatment of other diseases, such as inflammation and infection.
In conclusion, 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with potential applications in scientific research. Although more research is needed to fully understand its mechanism of action and its potential side effects, this compound has shown promise as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been reported in the literature. One of the methods involves the reaction of 3-bromobenzaldehyde with 5-(4-methyl-1-piperazinyl)-2-furaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with thiourea to yield the final product.
Applications De Recherche Scientifique
1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its mechanism of action and its biochemical and physiological effects.
Propriétés
Nom du produit |
1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Formule moléculaire |
C20H19BrN4O3S |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
(5E)-1-(3-bromophenyl)-5-[[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H19BrN4O3S/c1-23-7-9-24(10-8-23)17-6-5-15(28-17)12-16-18(26)22-20(29)25(19(16)27)14-4-2-3-13(21)11-14/h2-6,11-12H,7-10H2,1H3,(H,22,26,29)/b16-12+ |
Clé InChI |
RGVFYEVIFFEMKB-FOWTUZBSSA-N |
SMILES isomérique |
CN1CCN(CC1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br |
SMILES |
CN1CCN(CC1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B269569.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)


![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)
![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)

![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269591.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)